Cas no 96-24-2 (3-Chloro-1,2-propanediol)

3-Chloro-1,2-propanediol structure
3-Chloro-1,2-propanediol structure
3-Chloro-1,2-propanediol
96-24-2
C3H7ClO2
110.539480447769
MFCD00004712
34845
7290

3-Chloro-1,2-propanediol Properties

Names and Identifiers

    • 3-Chloropropane-1,2-diol
    • ,’-Dihydroxy-iso-propylchloride
    • 1,2-Dihydroxy-3-chloropropane
    • 1,2-Propanediol, 3-dichloro-
    • 1-Chloro-1-deoxyglycerol
    • 1-Chloropropane-2,3-diol
    • 2-Propanediol,3-chloro-1
    • 3-Chloro-1,2-dihydroxypropane
    • 3-Chloro-1,2-propandiol
    • (±)-3-Chloro-1,2-propanediol
    • 3-Chloro-1,2-propanediol
    • (RS)-3-chloropropylene glycol
    • 1000μg
    • 3-Chloro-1,2-propanediol solution
    • α-chlorohydrin
    • α-Monochlorohydrin
    • 3-MCPD
    • Glycerol α-Monochlorohydrin
    • 1-chloro-2,3-dihydroxypropane
    • 1-chloro-2,3-propanediol
    • alpha-Chlorohydrine
    • Glycerol-alpha-chlorohydrine
    • beta,beta’-dihydroxyisopropylchloride
    • 3-Chloro-1,2-propanediol (ACI)
    • (RS)-3-Chloro-1,2-propanediol
    • (RS)-α-Chlorohydrin
    • (±)-2,3-Dihydroxychloropropane
    • 3-Chloro-1,2-propylene glycol
    • 3-Chloropropanediol
    • 3-Chloropropylene glycol
    • 3-Monochloro-1,2-propanediol
    • Chlorohydrin
    • Chloropropanediol
    • dl-α-Chlorohydrin
    • Ekorod A
    • Epibloc
    • Glycerin epichlorohydrin
    • Glycerin monochlorohydrin
    • Glycerin α-monochlorhydrin
    • Glycerol 3-chlorohydrin
    • Glycerol monochlorohydrin
    • Glycerol α-chlorohydrin
    • Glyceryl chloride
    • Glyceryl α-chlorohydrin
    • U 5897
    • HSDB 2052
    • 3-Chloro-1,2-propanediol 100 microg/mL in Ethyl acetate
    • Glycerin alpha -monochlorhydrin
    • (+/-)-alpha-chlorohydrin
    • .alpha.-Chlorohydrin
    • Glyceryl .alpha.-chlorohydrin
    • (S)-ACETYLTHIO-3-PHENYLPROPIONICACID
    • 3-chloro-1,2-dihydroxy-n-propane
    • EC 202-492-4
    • .alpha.-Monochlorohydrine
    • a-Glycerol chlorohydrin
    • 3-chloro1,2-propanediol
    • 1,2-Propanediol, 3-chloro-
    • 96-24-2
    • BCP31835
    • NCGC00249201-01
    • U-5897
    • .beta.,.beta.'-Dihydroxyisopropyl chloride
    • a-Monochlorohydrin
    • (+-)-2,3-Dihydroxychloropropane
    • .ALPHA.-CHLOROHYDRIN [MI]
    • FT-0605055
    • Q223066
    • DTXSID4020664
    • (+/-)-2,3-DIHYDROXYCHLOROPROPANE
    • Glycerol a-monochlorohydrin
    • DTXCID00664
    • DL-.ALPHA.-CHLOROHYDRIN
    • 3-CHLORO-1,2-PROANDIOL
    • UN2689
    • UN 2689
    • Glycerin alpha-monochlorhydrin
    • alpha-Glycerol chlorohydrin
    • 1ST7911
    • Glycerol alpha-monochlorohydrin
    • AI3-11200
    • Glycerine alpha-monochlorohydrin
    • Glycerol chlorohydrin
    • BRN 0635684
    • SCHEMBL19213
    • Chlorodeoxyglycerol
    • Glyceryl-alpha-chlorohydrin
    • Chloro-1,2-propanediol
    • Glyceryl alpha -chlorohydrin
    • SB44720
    • 3-Monochloropropane-1,2-diol
    • Glycerol alpha-monochlorohydrin [UN2689] [Keep away from food]
    • (+/-)-3-Chloro-1,2-propanediol, 98%
    • 3-CHLOROPROPYLENE GLYCOL. EPIBLOC (PESTCON)
    • Monochlorhydrin
    • a-chlorohydrin
    • .ALPHA.-CHLOROHYDRIN, (+/-)-
    • Glycerol .alpha.-chlorohydrin
    • NCGC00256557-01
    • EINECS 202-492-4
    • (+/-)-3-Chloro-1,2-propanediol, analytical standard
    • 3-chloro-propane-1,2-diol
    • 3-chloro-1,2-propan-diol
    • CHEBI:18721
    • AKOS016370740
    • Caswell No. 214A
    • (+/-)-3-Chloro-1,2-propanediol, purum, >=98.0% (GC)
    • AKOS000121375
    • Glycerin .alpha.-monochlorhydrin
    • Glycerol-.alpha.-monochlorohydrin
    • beta,beta'-Dihydroxyisopropyl chloride
    • C3H7ClO2
    • 3-chloro-1,2-propane-diol
    • Monochlorohydrin
    • MFCD00004712
    • CHEMBL3185949
    • 3-MCDP
    • 3-Chloro-1,2-propanediol 100 microg/mL in Acetonitrile
    • Glyceryl alpha-chlorohydrin
    • 3-chloro-1,2-propane diol
    • Chloro-1,2-dihydroxypropane
    • SMR000059152
    • 2,3-Dihydroxypropyl chloride
    • UNII-QGS78A3T6P
    • CHLOROHYDRIN-
    • MLS000028887
    • Chloropropylene glycol
    • Tox21_302959
    • (+/-)-3-Chloro-1,2-propanediol
    • Tox21_202262
    • CCRIS 4607
    • EPA Pesticide Chemical Code 117101
    • 4-01-00-02484 (Beilstein Handbook Reference)
    • U5897
    • 3-Dichloro-1,2-Propanediol
    • QGS78A3T6P
    • VS-02932
    • AMY21866
    • alpha-Monochlorohydrin
    • NCGC00259811-01
    • (.+/-.)-2,3-Dihydroxychloropropane
    • alpha-Chlorohydrin
    • CAS-96-24-2
    • Glycerol alpha -chlorohydrin
    • Chlorhydrin
    • C18676
    • 3-Chloropropandiol-(1,2)
    • .ALPHA.-MONOCHLOROHYDRIN
    • (S)-( )-3-Chloro-1,2-propanediol
    • Glycerol-alpha -monochlorohydrin
    • racemic 3-chloro-1,2-propanediol
    • NS00002140
    • 3-Chloropropane-1,2-diol;Chlorodeoxyglycerol
    • FT-0605261
    • EN300-21131
    • G77272
    • STL146471
    • (R)-(-)-3-Glycerol alpha-monochlorohydrin
    • (S)-(+)-Glycerol alpha-monochlorohydrin
    • BBL011374
    • ? CHLOROHYDRIN
    • DB-028420
    • alpha-Chlorohydrin, (+/-)-
    • +Expand
    • MFCD00004712
    • SSZWWUDQMAHNAQ-UHFFFAOYSA-N
    • 1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2
    • ClCC(CO)O
    • 635684

Computed Properties

  • 110.013457g/mol
  • 0
  • -0.5
  • 2
  • 2
  • 2
  • 110.013457g/mol
  • 110.013457g/mol
  • 40.5Ų
  • 6
  • 32
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • Relative vapor density (air = 1): 3.8
  • TENDENCY TO TURN STRAW COLOR
  • 213 °C
  • 2.388 poise at 20 °C
  • SWEETISH TASTE
  • -0.42160
  • 40.46000
  • 2145
  • n20/D 1.480(lit.)
  • dissolution
  • 213 °C(lit.)
  • -40°C(lit.)
  • 0.04 mmHg ( 25 °C)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • 2691
  • H2O: soluble
  • Colorless liquid, which gradually turns into a slightly green yellow liquid after placing, with a pleasant smell
  • Soluble in water \ ethanol \ ether and acetone. Slightly soluble in toluene, insoluble in benzene \ petroleum ether and carbon tetrachloride
  • -40℃
  • Sensitive to light
  • 1.322 g/mL at 25 °C(lit.)

3-Chloro-1,2-propanediol Security Information

3-Chloro-1,2-propanediol Customs Data

  • 2905590090
  • China Customs Code:

    2905590090

    Overview:

    2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

3-Chloro-1,2-propanediol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Water ;  3 h, rt → reflux
Reference
Electroactive Metal Complexes Covalently Attached to Conductive PEDOT Films: A Spectroelectrochemical Study
Rodriguez-Jimenez, Santiago; Bennington, Michael S.; Akbarinejad, Alireza ; Tay, Elliot J.; Chan, Eddie Wai Chi ; et al, ACS Applied Materials & Interfaces, 2021, 13(1), 1301-1313

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Water Catalysts: [1,1′:3′,1′′-Terphenyl]-3,3′′-dicarboxaldehyde, 5,5′′-bis(1,1-dimethylethyl)-5′-… ;  6 h, 40 °C
Reference
Synthesis of CNTs@POP-Salen core-shell nanostructure for catalytic epoxide hydration
Li, He; Zhong, Mingmei; Li, Chunzhi; Ren, Yiqi; Chen, Jian; et al, ChemCatChem, 2019, 11(16), 3952-3958

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Water ;  20 h, 100 °C; 4 h, 100 °C
Reference
A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol
da Silveira Pinto, Ligia S.; da Silva, Emerson T.; de Souza, Marcus V. N., Organic Preparations and Procedures International, 2016, 48(3), 319-320

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Water Catalysts: (OC-6-12)-[5,10,15,20-Tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]bis… Solvents: Acetonitrile ;  100 min, reflux
Reference
Investigation of the catalytic activity of an electron-deficient vanadium(IV) tetraphenylporphyrin: A new, highly efficient and reusable catalyst for ring-opening of epoxides
Taghavi, S. Abdolmanaf; Moghadam, Majid; Mohammadpoor-Baltork, Iraj; Tangestaninejad, Shahram; Mirkhani, Valiollah; et al, Polyhedron, 2011, 30(13), 2244-2252

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Water Catalysts: Tin(2+), [5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]-, (… Solvents: Acetonitrile ;  100 min, reflux
Reference
High-valent tin(IV) porphyrin, SnIV(TPP)(BF4)2, as an efficient catalyst for the ring-opening of epoxides
Moghadam, Majid; Tangestaninejad, Shahram; Mirkhani, Valiollah; Mohammadpoor-Baltork, Iraj; Taghavi, S. Abdolmanaf, Catalysis Communications, 2007, 8(12), 2087-2095

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Water Catalysts: (OC-6-12)-[5,10,15,20-Tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]bis… Solvents: Acetonitrile ,  Water ;  140 min, reflux
Reference
Rapid and efficient ring opening of epoxides catalyzed by a new electron deficient tin(IV) porphyrin
Moghadam, Majid; Tangestaninejad, Shahram; Mirkhani, Valiollah; Shaibani, Reza, Tetrahedron, 2004, 60(29), 6105-6111

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hypochlorous acid Catalysts: Carbon ,  D 001 (cation exchanger) ;  300 s, 250 °C
Reference
Preparation method of 3-chloro-1,2-propanediol by using microchannel reactor
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Water Catalysts: Tetramethoxysilane (silylated with FDU-12) ,  Silica ,  (SP-5-13)-[[2,2′-[1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,… (supported on TMOS silylated FDU-12/propyltrimethoxysilane silylated FDU-12/carbonized FDU-12) ;  6 h, 40 °C
Reference
Epoxides hydration on CoIII(salen)-OTs encapsulated in silica nanocages modified with prehydrolyzed TMOS
Zhong, Mingmei; Zhao, Yaopeng; Yang, Qihua; Li, Can, Journal of Catalysis, 2016, 338, 184-191

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Water ;  12 h, 50 °C
Reference
High-silica Hβ zeolites for catalytic hydration of hydrophobic epoxides and alkynes in water
Sultana Poly, Sharmin; Hakim Siddiki, S. M. A.; Touchy, Abeda S.; Yasumura, Shunsaku; Toyao, Takashi ; et al, Journal of Catalysis, 2018, 368, 145-154

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Water ;  heated
Reference
Epichlorohydrin
Huber, Joel E.; Raushel, Jessica, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-7

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Water ;  9 h, 100 °C
Reference
Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles
Wang, Zhi; Cui, Yong-Tao; Xu, Zhao-Bing; Qu, Jin, Journal of Organic Chemistry, 2008, 73(6), 2270-2274

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium ferricyanide Catalysts: Osmium tetroxide ,  Cinchonan-9-ol, 10,11-dihydro-, 1,4-benzenedicarboxylate (2:1) (ester), (8α,9R)-… Solvents: tert-Butanol ,  Water
Reference
Asymmetric dihydroxylation of olefins by osmium tetroxide coordinated with chiral Cinchona alkaloid
Hajamis, Umed D.; Gadre, Jayawant N.; Pednekar, Suhas, Indian Journal of Chemistry, 1998, (9), 925-928

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Water Catalysts: Pyridinium, 1-hexyl-, acetate (1:1) ;  0.5 h, 2 MPa, rt → 100 °C
Reference
Carboxylate ionic liquid, its preparation method and application in catalyzing hydration reaction of epoxy compound
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Water Catalysts: Ferric perchlorate Solvents: Acetone ,  Water
Reference
Iron Perchlorate on Silica Gel as Multi-purpose Reagent for Catalysis of Closure and Rupture of Carbon-Oxygen Bond in Epoxides, Alcohols, and Esters
Salechi, P.; Khodaei, M. M.; Ghareghani, S. B.; Motlagh, A. R., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2003, 39(6), 794-796

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Water ;  1 h, rt → 90 °C; 0.25 MPa
Reference
A kind of method for low-pressure synthesizing chloro-glycerinum with high purity
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  80 °C; 3 h, reflux
Reference
Phosphorus halogen synergistic flame retardant polyether polyol, its preparation method and application
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Water ,  Hydrogen tribromide, compd. with 1-methyl-2-pyrrolidinone (1:1) ;  2 h, rt
Reference
Mild Organic Ammonium Tribromide-Mediated Regioselective Ring Opening of Epoxides with Alcohols, Water, Acetic Anhydride, and Amines Under Solvent-Free Reaction Conditions
Singhal, Sweety; Jain, Suman L.; Sain, Bir, Synthetic Communications, 2011, 41(12), 1829-1837

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Water ;  24 - 48 h, 20 - 45 °C
Reference
Tetrabutylammonium bisulfate: A new effective catalyst for the hydrolysis of aziridines or epoxides
Fan, Ren-Hua; Hou, Xue-Long, Organic & Biomolecular Chemistry, 2003, 1(9), 1565-1567

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Water Catalysts: Ferric perchlorate Solvents: Acetone
Reference
Ferric perchlorate: an efficient reagent for regio- and stereoselective alcoholysis and hydrolysis of epoxides
Salehi, Peyman; Seddighi, Behnam; Irandoost, Mohsen; Behbahani, Farahnaz Kargar, Synthetic Communications, 2000, 30(16), 2967-2973

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Chlorosulfonic acid Solvents: Acetone ,  Water ;  120 min, reflux
Reference
Silica Sulfuric Acid; An Efficient and Reusable Catalyst for Regioselective Ring Opening of Epoxides by Alcohols and Water
Salehi, Peyman; Dabiri, Minoo; Zolfigol, Mohammad Ali; Fard, Mohammad Ali Bodaghi, Phosphorus, 2004, 179(6), 1113-1121

3-Chloro-1,2-propanediol Related Literature